LogP and TPSA Comparison: 2-(4-Bromophenyl)-3,3-difluoropiperidine vs. Non-Fluorinated 2-(4-Bromophenyl)piperidine
The 3,3-difluoro substitution in the target compound reduces the computed octanol–water partition coefficient (LogP) relative to the non-fluorinated analog 2-(4-bromophenyl)piperidine. The target compound has a predicted LogP of 3.5089 , whereas the non-fluorinated analog 2-(4-bromophenyl)piperidine (CAS 383128-14-1) has a predicted LogP of 3.5925 [1]. This ΔLogP of –0.0836 reflects the electron-withdrawing effect of the geminal fluorine atoms, which decrease overall lipophilicity. Both compounds share an identical topological polar surface area (TPSA) of 12.03 Ų, indicating that the fluorine substitution modulates lipophilicity without altering the polar surface area footprint relevant for blood–brain barrier penetration prediction.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.5089 (predicted) |
| Comparator Or Baseline | 2-(4-Bromophenyl)piperidine (CAS 383128-14-1): LogP = 3.5925 (predicted) |
| Quantified Difference | ΔLogP = –0.0836 (target less lipophilic) |
| Conditions | Predicted values from vendor computational models; both compounds share TPSA = 12.03 Ų |
Why This Matters
For CNS-targeted programs, small reductions in LogP can translate into measurably lower brain tissue binding and reduced phospholipidosis risk, making the difluoro analog preferred when passive CNS penetration with lower non-specific binding is required.
- [1] Kuujia.com. 2-(4-Bromophenyl)piperidine (CAS 383128-14-1). PSA = 12.03000, LogP = 3.59250. URL: https://www.kuujia.com/cas-383128-14-1.html View Source
